2-(Chloromethyl)pyrimidine-5-carbonitrile CAS number and structure
2-(Chloromethyl)pyrimidine-5-carbonitrile CAS number and structure
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine-5-carbonitrile
Introduction
2-(Chloromethyl)pyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyrimidine core, a reactive chloromethyl group, and a cyano moiety, makes it a versatile and valuable building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] The presence of the electrophilic chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functional groups and pharmacophores.[3]
This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the structure, properties, synthesis, reactivity, and applications of 2-(Chloromethyl)pyrimidine-5-carbonitrile. It aims to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 2-(Chloromethyl)pyrimidine-5-carbonitrile is identified by the CAS Number 1086393-94-3.[4] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1086393-94-3 | [4] |
| Molecular Formula | C₆H₄ClN₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| IUPAC Name | 2-(chloromethyl)pyrimidine-5-carbonitrile | N/A |
| SMILES | C1=C(C=NC(=N1)CCl)C#N | [5] |
| InChI | InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | [5] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | N/A |
Molecular Structure
The structure combines an aromatic pyrimidine ring with two key functional groups that dictate its reactivity and utility. The nitrile group at the 5-position and the nitrogen atoms within the ring are electron-withdrawing, which significantly influences the reactivity of the chloromethyl group at the 2-position.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic methods. While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures like 2-(chloromethyl)pyrimidine.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic pyrimidine protons and the aliphatic chloromethyl protons.
-
Pyrimidine Protons (H-4, H-6) : These protons will appear as singlets or doublets in the downfield region (typically δ 8.5-9.5 ppm). The strong electron-withdrawing effect of the ring nitrogens and the adjacent nitrile group deshields these protons significantly.
-
Methylene Protons (-CH₂-) : A sharp singlet corresponding to the two protons of the chloromethyl group is expected around δ 4.8-5.2 ppm.[6] Its downfield shift is due to the electronegativity of the adjacent chlorine atom and the pyrimidine ring.
¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbon framework.
-
Pyrimidine Carbons : Carbons within the pyrimidine ring will resonate in the aromatic region (δ 120-170 ppm). The carbon atom C2, attached to the chloromethyl group, will be significantly downfield.
-
Nitrile Carbon (-C≡N) : The carbon of the cyano group will appear as a sharp, less intense signal in the δ 115-120 ppm range.
-
Methylene Carbon (-CH₂Cl) : This carbon is expected to appear in the aliphatic region, typically around δ 40-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the mass of the molecule (m/z ≈ 153). A characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[6]
-
Key Fragmentation : Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire chloromethyl group (·CH₂Cl).
General Protocol for NMR Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate characterization.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) and allow the instrument to lock onto the solvent signal and shim for optimal magnetic field homogeneity.
-
Data Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the isotope.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS).[7]
Synthesis and Reactivity
Plausible Synthetic Pathway
Step 2: Chlorination of 2-(Hydroxymethyl)pyrimidine-5-carbonitrile (Generalized Protocol)
This critical step converts the precursor alcohol into the reactive chloromethyl target compound. The use of thionyl chloride is a standard and effective method for this transformation.[8]
-
Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend or dissolve 2-(hydroxymethyl)pyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C.
-
Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[8] The causality for this slow addition is to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by slowly pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and the HCl byproduct.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for 2-(chloromethyl)pyrimidine-5-carbonitrile is nucleophilic substitution (SN2) at the methylene carbon.[3] The chlorine atom is a good leaving group, and the adjacent carbon is highly electrophilic. This electrophilicity is enhanced by the strong electron-withdrawing nature of both the pyrimidine ring and the 5-cyano group, which pull electron density away from the reaction center, making it more susceptible to nucleophilic attack.[3]
This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, making it an ideal starting material for building molecular diversity.
Safety and Handling
Due to its reactive nature, 2-(chloromethyl)pyrimidine-5-carbonitrile must be handled with appropriate safety precautions. It is classified as harmful and corrosive.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H314 | Causes severe skin burns and eye damage. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| Source:[4] |
Handling Recommendations :
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-(Chloromethyl)pyrimidine-5-carbonitrile is a pivotal synthetic intermediate with significant potential for accelerating drug discovery programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, allows for the systematic and efficient synthesis of diverse compound libraries. The prevalence of the pyrimidine-5-carbonitrile scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the importance of this building block. By understanding its chemical properties, synthetic accessibility, and reactivity profile, researchers can effectively leverage this compound to develop novel therapeutics targeting a range of human diseases.
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